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molecular formula C7H8N2O3 B372796 2-Ethyl-4-nitropyridine 1-oxide CAS No. 38594-62-6

2-Ethyl-4-nitropyridine 1-oxide

Cat. No. B372796
M. Wt: 168.15g/mol
InChI Key: KKALKJBYTZOONQ-UHFFFAOYSA-N
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Patent
US09090564B2

Procedure details

Concentrated H2SO4 (1826.0 g, 18.660 mol) and fuming HNO3 (1174.0 g, 18.640 mol) are mixed at 0° C. Then 573.8 g (4.7 mol) 2-ethyl-pyridine-1-oxide are added to the mixture over 1 h. The resulting mixture is heated to 80° C. for 3 h. After cooling to RT, the mixture is slowly poured into the crushed ice with fierce stirring. The aqueous layer is extracted with DCM (6×1.0 L), the combined layer is dried over anhydrous Na2SO4. The solvent is removed in vaccuo to afford the title compound. Yield: 700.0 g (89%).
Name
Quantity
1826 g
Type
reactant
Reaction Step One
Name
Quantity
1174 g
Type
reactant
Reaction Step One
Quantity
573.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[N+:6]([O-:9])(O)=[O:7].[CH2:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N+:13]=1[O-:18])[CH3:11]>>[CH2:10]([C:12]1[CH:17]=[C:16]([N+:6]([O-:9])=[O:7])[CH:15]=[CH:14][N+:13]=1[O-:18])[CH3:11]

Inputs

Step One
Name
Quantity
1826 g
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
1174 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
573.8 g
Type
reactant
Smiles
C(C)C1=[N+](C=CC=C1)[O-]
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with DCM (6×1.0 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined layer is dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vaccuo

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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